molecular formula C23H25ClN4O3S2 B2567675 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216933-53-7

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2567675
CAS No.: 1216933-53-7
M. Wt: 505.05
InChI Key: BWIMFOJKTQEYRM-UHFFFAOYSA-N
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Description

This compound is a bis-benzothiazole derivative featuring:

  • A 3-morpholinopropyl side chain, contributing to solubility via the polar morpholine ring and tertiary amine functionality.
  • A benzo[d]thiazole-2-carboxamide core, a common pharmacophore in kinase inhibitors and antimicrobial agents.
  • A hydrochloride salt, enhancing aqueous solubility for pharmacological applications.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2.ClH/c1-29-16-7-8-20-18(15-16)25-23(32-20)27(10-4-9-26-11-13-30-14-12-26)22(28)21-24-17-5-2-3-6-19(17)31-21;/h2-3,5-8,15H,4,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMFOJKTQEYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23H24ClN4O3S2
  • Molecular Weight : 505.05 g/mol
  • CAS Number : 1351652-83-9

The structure includes a benzo[d]thiazole core, which is recognized for its diverse pharmacological properties, including antimicrobial and anticancer activities. The morpholinopropyl group enhances solubility and bioavailability, making it suitable for various biological applications.

Biological Activities

Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant biological activities. The following table summarizes some of these activities associated with this compound and related compounds:

Activity Reference
Anticancer
Antimicrobial
Anti-inflammatory
Antidiabetic

Anticancer Activity

Studies have shown that derivatives of benzo[d]thiazole can inhibit tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods highlight the complexity of the compound and the need for careful control of reaction conditions to achieve high yields and purity.

Case Studies

  • Anticancer Efficacy :
    A study evaluated the anticancer effects of similar benzo[d]thiazole derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties .
  • Antimicrobial Activity :
    In another study, the compound was tested against Pseudomonas aeruginosa, showing an IC50 value of 45.5 µg/mL, indicating moderate growth inhibitory activity without affecting bacterial growth significantly at higher concentrations .

Scientific Research Applications

Antimicrobial Activity

The benzothiazole scaffold, which is present in this compound, has been widely studied for its antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit varying degrees of activity against bacterial and fungal strains. For instance, compounds containing thiazole moieties have shown efficacy against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans .

Case Studies:

  • A study highlighted the synthesis of thiazole derivatives that demonstrated weak antimicrobial activity against Bacillus subtilis and Candida albicans .
  • Another investigation focused on the evaluation of benzothiazole derivatives against a range of bacterial strains, revealing that modifications to the molecular structure can enhance antimicrobial potency .

Anticancer Properties

Benzothiazole derivatives are also recognized for their anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Research Findings:

  • A comprehensive review indicated that benzothiazole derivatives exhibit significant growth inhibition against multiple human tumor cell lines, including leukemia and solid tumors .
  • Specific compounds within this class have shown promising results with GI50 values (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutics like Doxorubicin .

Anti-inflammatory Effects

The potential anti-inflammatory effects of benzothiazole derivatives have also been explored. Compounds with similar structures have been shown to modulate inflammatory pathways, suggesting that N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride may possess similar properties.

Evidence:

  • Research indicates that thiazole-containing compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests a possible application in treating inflammatory diseases.

Comparative Data Table

Application Mechanism Cell Lines/Organisms Tested Results
AntimicrobialDisruption of microbial cell wallsStaphylococcus aureus, E. coli, C. albicansWeak to moderate activity reported
AnticancerInduction of apoptosis and cell cycle arrestLeukemia, solid tumors (MCF-7, U-937)Significant growth inhibition noted
Anti-inflammatoryModulation of cytokine productionVarious inflammatory modelsReduced inflammation observed

Chemical Reactions Analysis

Hügershoff Reaction

A bromine-mediated cyclization process where thiourea derivatives undergo electrophilic addition to form a transient intermediate, followed by aromatic ring attack to yield the thiazole ring .

Thiourea+Br2Thiazole intermediateBenzo[d]thiazole\text{Thiourea} + \text{Br}_2 \rightarrow \text{Thiazole intermediate} \rightarrow \text{Benzo[d]thiazole}

Metal-Catalyzed Cyclization

Palladium and copper catalysts facilitate intramolecular C-S bond formation in thiobenzanilides to form substituted benzothiazoles .

Thiobenzanilide+PdCl2/CuIBenzothiazole\text{Thiobenzanilide} + \text{PdCl}_2/\text{CuI} \rightarrow \text{Benzothiazole}

Amidation Mechanism

The carboxylic acid reacts with an amine via a coupling agent to form the amide bond, releasing a leaving group (e.g., hydroxylamine).

Benzo[d]thiazole-2-carboxylic acid+3-morpholinopropylamineAmide\text{Benzo[d]thiazole-2-carboxylic acid} + \text{3-morpholinopropylamine} \rightarrow \text{Amide}

Reactivity and Transformations

Reaction Type Mechanism Outcome Reference
HydrolysisAmide bond cleavage under acidic/basic conditionsConversion to carboxylic acid and amine
AmidationCoupling of benzo[d]thiazole-2-carboxylic acid with aminesFormation of N-substituted amides
SubstitutionElectrophilic aromatic substitution (e.g., bromination)Introduction of substituents (e.g., Br)
Enzyme inhibitionBinding to active sites of enzymes (e.g., NQO2) via polar interactionsModulation of enzymatic activity

Anti-inflammatory Activity

Benzothiazole derivatives, including this compound, exhibit COX enzyme inhibition, reducing inflammatory mediators like IL-6 and TNF-α .

Anticancer Potential

Structural modifications (e.g., methoxy, fluoro groups) enhance cytotoxicity in cancer cell lines (e.g., A431, A549) . For example:

  • IC₅₀ values :

    • Compound 15 (6-hydroxy-2-(3’,5’-dihydroxyphenyl)benzo[d]thiazole): 25 nM (NQO2 inhibition) .

    • Compound 48 (6-amino derivative): 79 nM .

Neuroprotective and Oxidative Stress Reduction

Benzothiazole-based compounds may mitigate neuroinflammation by inhibiting oxidative enzymes .

Structural and Physicochemical Data

Property Value Method Reference
Molecular formulaC₂₃H₂₈ClN₄O₃S₂Elemental analysis
CAS Registry50773-41-6 (similar analogs)PubChem/Chemical databases
SolubilityHydrophilic due to morpholine and amide groupsSolubility assays

Challenges and Optimization Strategies

  • Selectivity : Metal-catalyzed cyclization often leads to side products (e.g., 8a , 9a , 10a ) .

  • Yield : Microwave-assisted synthesis improves reaction efficiency.

  • Stability : Hydrolysis susceptibility necessitates controlled storage conditions.

This compound exemplifies the versatility of benzo[d]thiazole chemistry in drug design, with its reactivity profile enabling tailored biological activity through structural modifications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to analogs from the evidence, focusing on substituent positioning and side-chain variations:

Compound Name Substituent Position (Benzothiazole) Side Chain Molecular Weight (g/mol) Key Features Reference
Target Compound 5-methoxy 3-morpholinopropyl ~519.5* Enhanced solubility (HCl salt), polar morpholine group -
N-(3-(Dimethylamino)propyl)-N-(4-Methoxybenzo[d]thiazol-2-yl)Benzo[d]Thiazole-2-Carboxamide HCl 4-methoxy 3-(dimethylamino)propyl 463.0 Dimethylamine side chain (less polar), 4-methoxy electronic effects
(4S,5S)-Thiazol-5-ylmethyl 4-Benzyl-5-{(S)-2-[(S)-4-Isopropyl-2,5-Dioxoimidazolidin-1-yl]-...† N/A (thiazole core) Complex peptide-like chains N/A Peptidomimetic design, imidazolidinone group for protease inhibition

*Calculated based on molecular formula; †Truncated for brevity (see for full structure).

Critical Analysis :
  • Methoxy Positioning: The target’s 5-methoxy group (vs. Methoxy at position 5 could also reduce steric hindrance compared to 4-substitution.
  • Side-Chain Chemistry: The morpholinopropyl group (target) offers a cyclic tertiary amine with higher polarity and hydrogen-bonding capacity than the dimethylaminopropyl chain in , likely improving solubility and target engagement.
  • Core Heterocycle: Bis-benzothiazole systems (target and ) may exhibit stronger intercalation or kinase inhibition compared to mono-thiazole derivatives (e.g., ), which prioritize peptidase interactions.

Limitations in Available Evidence

  • No direct biological data (e.g., IC₅₀, solubility measurements) are provided for the target compound or its analogs in the evidence.
  • Structural comparisons rely on chemical principles rather than empirical results, necessitating further experimental validation.

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including amidation, alkylation, and cyclization. For example, carboxamide derivatives can be synthesized via coupling of acid chlorides with amines under reflux in tetrahydrofuran (THF) for 48 hours, followed by purification via flash column chromatography . Optimization may involve adjusting solvent polarity (e.g., DMSO/water mixtures for recrystallization ), stoichiometry of reagents (e.g., equimolar ratios of amine and acyl chloride ), and temperature control (e.g., reflux at 90°C for thiadiazole formation ). Monitoring via TLC and spectroscopic validation (e.g., 1^1H NMR, LC-MS) is critical .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • 1^1H/13^{13}C NMR : To verify proton environments and carbon frameworks (e.g., aromatic thiazole protons at δ 7.2–8.5 ppm ).
  • IR Spectroscopy : Identification of functional groups like amide C=O stretches (~1650 cm1^{-1}) and morpholine C-O-C vibrations (~1100 cm1^{-1}) .
  • LC-MS/HPLC : To assess purity (>95% by HPLC) and molecular ion peaks .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N/S percentages .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, with pH-dependent optimization (e.g., pH 6–8 for enhanced activity ).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50_{50} determination), with positive controls like doxorubicin .
  • Antioxidant Activity : DPPH radical scavenging assays, comparing % inhibition against ascorbic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

  • Methodological Answer : Discrepancies may arise from differences in assay protocols (e.g., cell line specificity, incubation time) or compound purity. To address this:
  • Standardize Assay Conditions : Use common cell lines (e.g., MCF-7 for breast cancer) and replicate experiments with internal controls .
  • Validate Compound Integrity : Re-test batches with orthogonal purity methods (e.g., HPLC coupled with NMR) .
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets, accounting for batch-to-batch variability .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., methoxy to halogen groups on the benzothiazole ring) and compare activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like PFOR enzyme or COX-1/2 .
  • Pharmacophore Mapping : Identify critical moieties (e.g., morpholinopropyl for solubility, benzothiazole for π-π stacking) .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

  • Methodological Answer :
  • Purification Bottlenecks : Replace flash chromatography with recrystallization or centrifugal partition chromatography for larger batches .
  • Solvent Selection : Use greener solvents (e.g., ethanol/water) to improve safety and yield .
  • Process Monitoring : Implement inline FTIR or PAT (Process Analytical Technology) for real-time reaction tracking .

Q. How can researchers design experiments to assess metabolic stability and toxicity profiles?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D9 isoforms using fluorogenic substrates .
  • In Vivo Toxicity : Start with acute toxicity studies in rodents (OECD 423), monitoring liver/kidney biomarkers post-administration .

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